Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate is a chemical compound with a complex structure that includes a fluorophenethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the fluorophenethyl group. This can be achieved through the reaction of 4-fluorophenylacetic acid with ethyl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH).
Major Products Formed:
Scientific Research Applications
Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenethyl group plays a crucial role in binding to receptors and enzymes, leading to biological responses.
Comparison with Similar Compounds
Ethyl 1-(3-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate
Ethyl 1-(2-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate
Ethyl 1-(4-chlorophenethyl)-2,4-dioxo-3-piperidinecarboxylate
Uniqueness: Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-2-22-16(21)14-13(19)8-10-18(15(14)20)9-7-11-3-5-12(17)6-4-11/h3-6,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKSXWZSMWYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400636-78-3 |
Source
|
Record name | ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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